Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Brand Name: Vulcanchem
CAS No.: 868230-65-3
VCID: VC4721814
InChI: InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-13-11(24-16)7-6-10(17)12(13)18/h2-7H,1H3,(H,19,20,21)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Molecular Formula: C16H10Cl2N2O3S
Molecular Weight: 381.23

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

CAS No.: 868230-65-3

Cat. No.: VC4721814

Molecular Formula: C16H10Cl2N2O3S

Molecular Weight: 381.23

* For research use only. Not for human or veterinary use.

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate - 868230-65-3

Specification

CAS No. 868230-65-3
Molecular Formula C16H10Cl2N2O3S
Molecular Weight 381.23
IUPAC Name methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Standard InChI InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-13-11(24-16)7-6-10(17)12(13)18/h2-7H,1H3,(H,19,20,21)
Standard InChI Key QTUXEHSEWHHHQQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl

Introduction

Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound that belongs to the benzothiazole derivative class, which is known for its diverse biological activities. Despite the lack of specific information on this compound in the provided search results, benzothiazole derivatives generally exhibit significant potential in medicinal chemistry due to their antitumor, antimicrobial, and anti-inflammatory properties.

Biological Activities

Benzothiazole derivatives are extensively studied for their biological activities:

  • Antitumor Activity: These compounds often inhibit cell proliferation through mechanisms such as apoptosis and disruption of cell cycle progression. For example, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has shown efficacy against leukemia and lymphoma cell lines.

  • Antimicrobial Activity: The presence of chlorine substituents can enhance binding affinity to bacterial DNA, contributing to antibacterial activity. Additionally, these compounds may exhibit antifungal properties by inhibiting key metabolic pathways in fungi.

  • Anti-inflammatory Activity: Benzothiazole derivatives are recognized for their anti-inflammatory effects, which could be beneficial in treating conditions involving inflammation.

Research Findings and Case Studies

While specific data on Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is not available, related compounds have demonstrated significant biological activity:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A549 (Lung Cancer)8.78 ± 3.6219.94 ± 2.19
NCI-H3586.68 ± 1511.27 ± 0.49
HCC8279.48 ± 1.15Not tested

These results are from a related compound and illustrate the potential efficacy of benzothiazole derivatives against various cancer cell lines.

Synthesis and Applications

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole amines with appropriate carboxylic acid derivatives. Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate would likely be synthesized using similar methods, involving the reaction of 4,5-dichloro-1,3-benzothiazol-2-amine with methyl 4-chlorobenzoate or a related compound.

Safety and Toxicological Considerations

Toxicological assessments are crucial for understanding the safety profile of benzothiazole derivatives. While these compounds exhibit potent biological activity, they require careful evaluation to mitigate potential risks to human health and the environment. Proper handling and application guidelines are necessary to ensure safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator